2-(3-Bromopropyl)-1,3-difluorobenzene
Overview
Description
2-(3-Bromopropyl)-1,3-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a bromopropyl group
Scientific Research Applications
2-(3-Bromopropyl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,3-difluorobenzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under specific conditions . The reaction conditions often include a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)-1,4-difluorobenzene
- 2-(3-Bromopropyl)-1,2-difluorobenzene
- 2-(3-Bromopropyl)-1,3-dichlorobenzene
Uniqueness
2-(3-Bromopropyl)-1,3-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both bromine and fluorine atoms allows for a diverse range of chemical transformations and applications.
Properties
IUPAC Name |
2-(3-bromopropyl)-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQDVWDGUSTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634557 | |
Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401939-94-4 | |
Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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